REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)=[O:3].[CH:11]([NH:14][CH:15](C)C)(C)C.[CH2:18]([Li])CCC.N1C=CC(C)=CC=1>CCCCCC.CN(C)P(N(C)C)(N(C)C)=O.O1CCCC1.C(OCC)(=O)C.C(#N)C.CN(C)C=O>[CH3:1][C:2]([C:4]([C:5]1[CH:10]=[CH:9][N:8]=[CH:7][CH:6]=1)=[CH:11][N:14]([CH3:15])[CH3:18])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)CC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The above preparation
|
Type
|
CUSTOM
|
Details
|
as seen by the following preparation
|
Type
|
ADDITION
|
Details
|
To a stirred solution containing 70 ml
|
Type
|
ADDITION
|
Details
|
To the cold solution was added dropwise over a period of 10 minutes 90 ml
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
To the cold solution at 0° C. was added a solution of 50 ml
|
Type
|
ADDITION
|
Details
|
Next, a mixture containing 50 ml
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 20 minutes at 0° C
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The ice bath was then removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for another 90 minutes whereupon the temperature of the reaction mixture
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
rose to about 25° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled in an ice bath and to it
|
Type
|
ADDITION
|
Details
|
was added 60 ml
|
Type
|
WAIT
|
Details
|
of acetic acid over a period of about 90 minutes
|
Duration
|
90 min
|
Type
|
DISTILLATION
|
Details
|
The tetrahydrofuran was distilled off
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator in vacuo
|
Type
|
ADDITION
|
Details
|
The remaining mixture was diluted with 400 ml
|
Type
|
EXTRACTION
|
Details
|
of water and the aqueous mixture was extracted successively with two 250 ml
|
Type
|
DISTILLATION
|
Details
|
The solvents were distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield about 137 g
|
Reaction Time |
30 min |
Name
|
desired product
|
Type
|
product
|
Smiles
|
CC(=O)C(=CN(C)C)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |